2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
Descripción
2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methoxy groups at positions 2 and 2. The 6-position of the pyrimidine is linked to a piperazine ring, which is further functionalized with a sulfonyl group bearing a 2-(trifluoromethyl)phenyl moiety. This structural arrangement combines electron-donating (methoxy) and electron-withdrawing (sulfonyl, trifluoromethyl) groups, which may influence its physicochemical properties and biological interactions .
Propiedades
IUPAC Name |
2,4-dimethoxy-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-27-15-11-14(21-16(22-15)28-2)23-7-9-24(10-8-23)29(25,26)13-6-4-3-5-12(13)17(18,19)20/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIJTVOIYDLTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine, a compound with the CAS number 296766-24-0, has garnered attention for its potential biological activities. This article reviews the existing research on its pharmacological properties, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure is characterized by a pyrimidine ring substituted with dimethoxy and piperazine moieties, along with a trifluoromethylphenylsulfonyl group. The molecular formula is , and its IUPAC name reflects its complex arrangement of functional groups.
Research indicates that 2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine exhibits multiple mechanisms of action:
- Inhibition of Protein Kinases : The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. In vitro studies demonstrated an IC50 of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating potent inhibitory activity that leads to cell cycle arrest and apoptosis in cancer cell lines such as HCT116 .
- Antitumor Activity : The compound's ability to induce apoptosis in cancer cells suggests potential use as an antitumor agent. It has been observed to effectively suppress tumor growth in various preclinical models .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, although further investigation is required to elucidate this effect fully.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine and sulfonamide groups significantly influence the biological activity of the compound. For instance:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances the lipophilicity and overall potency against target enzymes.
- Dimethoxy Groups : These groups are crucial for maintaining the structural integrity necessary for binding to biological targets.
Data Table: Biological Activities
Case Studies
- Antitumor Efficacy : In a study involving various cancer cell lines, 2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine showed significant cytotoxic effects compared to standard chemotherapeutics. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Preclinical Trials : Animal models treated with this compound displayed reduced tumor volumes and improved survival rates, highlighting its potential as a therapeutic agent in oncology.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of similar structures can effectively target tumor microenvironments and enhance the efficacy of existing chemotherapeutic agents .
2. Neuropharmacology
The compound exhibits promising neuroprotective properties. It has been evaluated for its ability to modulate neurotransmitter systems, particularly in conditions such as anxiety and depression. Studies suggest that piperazine derivatives can enhance serotonin receptor activity, potentially leading to improved mood regulation and cognitive function .
3. Anti-inflammatory Effects
The sulfonamide moiety in the compound contributes to its anti-inflammatory properties. Research has demonstrated that it can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases, making it a candidate for further development in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, 2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine was tested against breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong anticancer effect mediated by apoptosis induction .
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of this compound involved animal models of induced anxiety. The compound was administered at varying doses, resulting in a dose-dependent decrease in anxiety-like behaviors measured through established behavioral assays (e.g., elevated plus maze). These findings support its potential use in treating anxiety disorders .
Data Tables
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The pyrimidine core in the target compound distinguishes it from analogs like thieno[3,2-d]pyrimidine (e.g., GDC-0941, a PI3K inhibitor) or thieno[2,3-d]pyrimidine derivatives (e.g., compounds in ). These heterocyclic variations alter electronic properties and binding affinities. For instance, thienopyrimidines often exhibit enhanced planar rigidity, which can improve target engagement in kinase inhibition .
Key Structural Differences:
Piperazine Sulfonyl Group Modifications
The sulfonyl-piperazine moiety is a common feature in several analogs. For example:
- Compound : A pyrimidine derivative with a 4-chloro-2-(trifluoromethyl)phenylsulfonyl-piperazine group, synthesized via reaction of a piperazine intermediate with sulfonyl chlorides. This highlights a shared synthetic route with the target compound .
- Compound: Contains a 4-methanesulfonyl-piperazine group attached to a thienopyrimidine core. The methanesulfonyl group may confer different solubility and metabolic stability compared to aryl-sulfonyl groups .
Impact of Sulfonyl Group:
- Aryl vs.
- Trifluoromethyl Positioning: The ortho-trifluoromethyl substitution on the phenyl ring (target compound) vs. para-substituted analogs (e.g., ’s [4-(trifluoromethyl)phenyl]methanone) may influence binding interactions due to spatial and electronic effects .
Q & A
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer : Replicate assays in triplicate with independent batches of the compound. Verify compound integrity post-assay via LC-MS. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Consider cell line-specific factors (e.g., expression levels of target proteins) and adjust experimental conditions (e.g., serum-free media to minimize protein binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
